2-Propenamide, N-(2-ethylhexyl)-
Description
2-Propenamide, N-(2-ethylhexyl)-, is an acrylamide derivative featuring a branched 2-ethylhexyl group attached to the nitrogen atom of the propenamide backbone. This structural motif confers unique physicochemical properties, such as enhanced hydrophobicity and steric hindrance, which influence its reactivity and applications.
Properties
CAS No. |
91625-16-0 |
|---|---|
Molecular Formula |
C11H21NO |
Molecular Weight |
183.29 g/mol |
IUPAC Name |
N-(2-ethylhexyl)prop-2-enamide |
InChI |
InChI=1S/C11H21NO/c1-4-7-8-10(5-2)9-12-11(13)6-3/h6,10H,3-5,7-9H2,1-2H3,(H,12,13) |
InChI Key |
WEWMLPXWLVIVNW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CNC(=O)C=C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural and functional differences between N-(2-ethylhexyl)-2-propenamide and related compounds:
Key Observations:
- Branching vs. Linear Chains: The 2-ethylhexyl group’s branching likely reduces crystallinity and enhances solubility in nonpolar matrices compared to linear alkyl chains (e.g., hexyl in ).
- Functional Group Impact : Hydroxymethyl () or aromatic substituents () introduce hydrogen bonding or π-π interactions, critical for biological activity or polymer cross-linking.
- Pharmacological Activity: Aromatic propenamides (e.g., compound 2 in ) exhibit anti-inflammatory effects (IC₅₀ < 10 μM for NO inhibition), whereas alkyl derivatives lack direct pharmacological data but may serve industrial roles (e.g., coatings in ).
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